4-(2-naphthylsulfinyl)morpholine
Description
Properties
IUPAC Name |
4-naphthalen-2-ylsulfinylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c16-18(15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQDFSMXMAUOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Morpholine derivatives have been reported to exhibit central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4-(2-naphthylsulfinyl)morpholine with structurally related morpholine derivatives, emphasizing substituent effects on properties and applications:
Physicochemical Properties
- Lipophilicity : The 2-naphthyl group increases lipophilicity compared to phenyl derivatives (e.g., 4-phenylmorpholine) but less than thiomorpholine analogues (logP reduced by sulfinyl’s polarity) .
- Hydrogen Bonding : Sulfinyl’s oxygen participates in H-bonding, unlike thio or sulfonyl groups, which form weaker (C–H···O) or stronger (S=O···H) interactions, respectively .
- Crystal Packing : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) form centrosymmetric dimers via C–H···O bonds, whereas sulfinyl derivatives may exhibit chiral packing due to stereochemistry .
Computational and Experimental Data
- DFT Studies : For 4-(4-nitrophenyl)thiomorpholine, calculations confirm the low-energy chair conformation and electronic effects of the nitro group . Similar analyses for sulfinyl derivatives would highlight dipole moments and charge distribution.
- Thermal Stability : Sulfonyl derivatives (e.g., entries in ) exhibit higher melting points (109–110°C) than sulfinyl or thio analogues due to stronger intermolecular forces.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 4-(2-naphthylsulfinyl)morpholine, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves sulfoxidation of 2-naphthylthioether precursors using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Optimization requires adjusting reaction parameters such as solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and stoichiometry of the oxidizing agent. Parallel monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity . For scale-up, flow chemistry systems improve reproducibility by minimizing exothermic side reactions.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and sulfoxide configuration.
- Infrared (IR) Spectroscopy : Confirms sulfinyl (S=O) stretching vibrations at 1020–1060 cm.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) refines crystal structures for publication .
Q. How can researchers design initial biological screening assays for this compound?
- Answer : Prioritize target-based assays (e.g., enzyme inhibition) using recombinant proteins or cell-based viability assays (MTT/XTT) for cytotoxicity. Include positive controls (e.g., known sulfoxide-based inhibitors) and validate results with dose-response curves (IC determination). Solubility in assay buffers (e.g., PBS) must exceed 100 μM to avoid false negatives .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
- Answer : Discrepancies often arise from assay conditions (e.g., pH, serum content) or impurity profiles. Strategies include:
- Comparative Meta-Analysis : Cross-reference data from studies using identical cell lines (e.g., A549 vs. HepG2) .
- Batch Reproducibility Tests : Repeat experiments with independently synthesized batches to exclude synthetic variability.
- Mechanistic Profiling : Use knockout cell lines or siRNA silencing to confirm target specificity .
Q. What computational methods predict the interaction of this compound with biological targets?
- Answer :
- Docking Simulations (AutoDock Vina) : Model binding to enzymes (e.g., cytochrome P450 2A13) using crystal structures from the PDB.
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict redox activity or nucleophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor stability in solvated environments over 100 ns trajectories .
Q. How can researchers optimize the metabolic stability of this compound for in vivo studies?
- Answer :
- Microsomal Incubations : Assess hepatic clearance using rat/human liver microsomes. Add NADPH cofactors to identify oxidative metabolites via LC-MS.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
